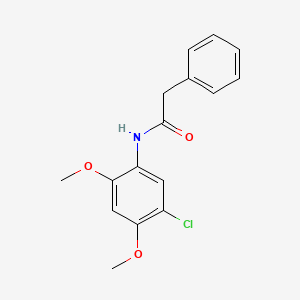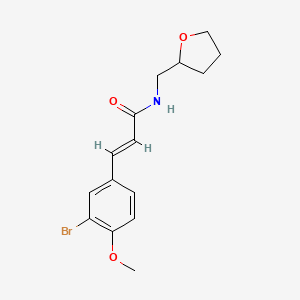![molecular formula C16H18N4O3 B3901341 [1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B3901341.png)
[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone
描述
[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzodioxin and triazole intermediates. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate reagents to introduce the triazole and pyrrolidine functionalities. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production .
化学反应分析
Types of Reactions
[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and nucleophiles like NaH. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, [1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound is explored for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its versatility in chemical reactions makes it valuable for creating materials with tailored functionalities .
作用机制
The mechanism of action of [1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application .
相似化合物的比较
Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-5-ethoxy-isatin: This compound shares the benzodioxin core but has different substituents, leading to distinct biological activities.
Prosympal, Dibozane, Piperoxan, and Doxazosin: These compounds also contain the benzodioxin motif and are used in various therapeutic applications.
Uniqueness
The uniqueness of [1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(19-7-3-4-8-19)13-10-20(18-17-13)9-12-11-22-14-5-1-2-6-15(14)23-12/h1-2,5-6,10,12H,3-4,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDRQSOIWMDQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-ethylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3901259.png)
![butan-2-yl (Z)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate](/img/structure/B3901263.png)

![3-(4-chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3901274.png)

![3-[(2,4-dichlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3901292.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3901296.png)
![(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile](/img/structure/B3901304.png)
![N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]-2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide](/img/structure/B3901309.png)
![1-{[1,1'-BIPHENYL]-4-CARBONYL}-4-(NAPHTHALENE-1-CARBONYL)PIPERAZINE](/img/structure/B3901313.png)
![1-[5-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol](/img/structure/B3901323.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B3901345.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3901352.png)
![methyl (4-{2-[(2-fluoro-5-methylphenyl)amino]-2-oxoethyl}-3-methyl-2-oxopiperazin-1-yl)acetate](/img/structure/B3901361.png)
